

Application Note: Solvent Extraction Efficiency Profiling using n-Pentyl-d9 Alcohol

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Compound of Interest

Compound Name: *n-Pentyl-2,2,3,3,4,4,5,5,5-d9*

Alcohol

CAS No.: 148587-12-6

Cat. No.: B1149251

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Executive Summary

Accurate quantification of short-chain alcohols (e.g., 1-pentanol, residual solvents, or metabolic byproducts) is frequently compromised by their high volatility and amphiphilic nature. Standard liquid-liquid extraction (LLE) often yields variable recovery due to water solubility.

This protocol establishes a self-validating extraction system using **n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol** (CAS: 148587-12-6). Unlike generic internal standards, the d9-isotopologue mimics the exact partition coefficient (

) and volatility of the native analyte while providing a mass-resolved signal (

) for Mass Spectrometry. This allows for the precise calculation of Absolute Extraction Efficiency (AE) and correction for Matrix Effects (ME).

Technical Specifications & Rationale

The Surrogate Standard: n-Pentyl-d9 Alcohol

- Chemical Structure:

(Note: C1 alpha-protons are typically retained in this isomer to prevent back-exchange during storage, though fully deuterated variants exist. Verify specific CoA).

- CAS Number: 148587-12-6[1]
- Molecular Weight: ~97.20 g/mol (vs. 88.15 g/mol for native).
- Boiling Point: ~137 °C.
- Why n-Pentyl-d9?
 - Co-Elution: It elutes virtually simultaneously with native 1-pentanol, ensuring it experiences the exact same matrix suppression/enhancement in the MS source.
 - Carrier Effect: In trace analysis, the presence of the d9-IS at a higher concentration acts as a "carrier," preventing adsorption of the native analyte to glass liners and active sites.

The Mechanism: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Short-chain alcohols are partially miscible with water. Simple organic solvent addition results in poor phase separation and low recovery (<60%). This protocol utilizes SALLE (saturation with NaCl) to increase the ionic strength of the aqueous phase, driving the amphiphilic pentanol into the organic phase (Ethyl Acetate).

Experimental Protocol

A. Reagents and Standards

- Analyte: 1-Pentanol (Native), Analytical Grade.
- Internal Standard (IS): n-Pentyl-d9 Alcohol (≥98 atom % D).
- Extraction Solvent: Ethyl Acetate (LC-MS Grade).
- Salt: Sodium Chloride (NaCl), baked at 400°C to remove organics.
- Matrix: Blank Plasma, Urine, or Water (depending on application).

B. Solution Preparation

- IS Working Solution (IS-WS): Dilute n-Pentyl-d9 to 10 µg/mL in Methanol.

- Analyte Spiking Solutions: Prepare a curve range (e.g., 1, 10, 50, 100 µg/mL) in Methanol.

C. Extraction Workflow (Step-by-Step)

This workflow uses a "Pre-Spike" vs. "Post-Spike" design to calculate efficiency.

Set 1: Pre-Extraction Spike (Process Samples) Used to determine total yield (Recovery x Matrix Effect).

- Aliquot 200 µL of Matrix into a 2 mL glass vial.
- Add 20 µL of IS-WS (n-Pentyl-d9). Vortex 10s.
- Add 50 mg NaCl (Saturation).
- Add 600 µL Ethyl Acetate.
- Vortex vigorously for 2 minutes (Critical for phase transfer).
- Centrifuge at 4,000 x g for 5 minutes at 4°C.
- Transfer 400 µL of the upper organic layer to a GC vial with insert.

Set 2: Post-Extraction Spike (Control Samples) Used to determine Matrix Effect (100% Recovery simulated).

- Aliquot 200 µL of Blank Matrix.
- Perform extraction (Steps 3–6 above) without IS.
- Transfer 380 µL of the organic supernatant to a vial.
- Spike 20 µL of IS-WS directly into this supernatant. (Note: Adjust volume to match Set 1 concentration exactly).

Analytical Method (GC-MS)[1][2][3][4]

Instrument: Agilent 7890/5977 (or equivalent). Column: DB-624 or ZB-WAXplus (30m x 0.25mm x 1.4µm) – High film thickness required for volatile retention.

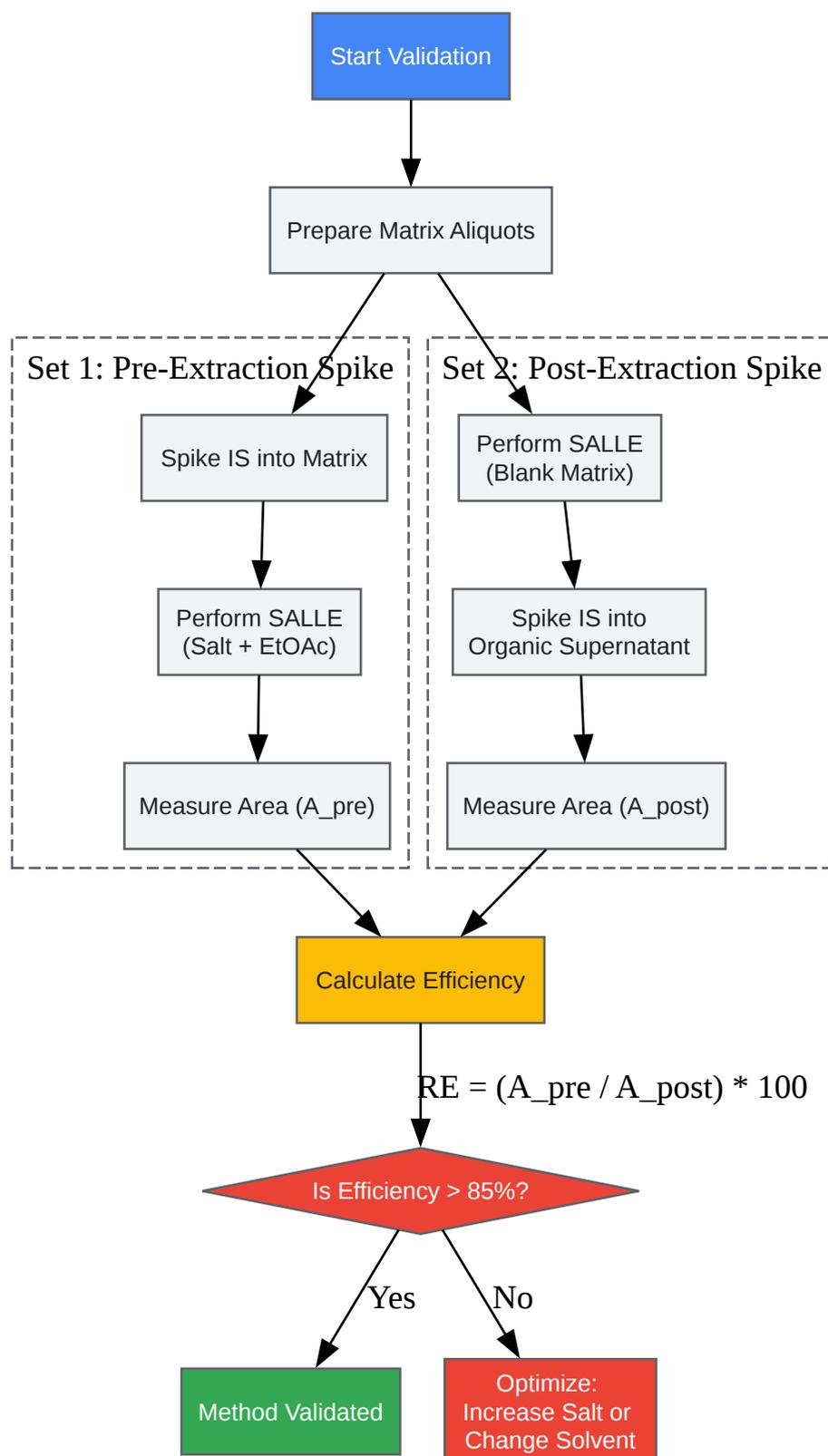
Parameter	Setting	Reason
Inlet Temp	220 °C	Ensure volatilization without thermal degradation.
Injection	Split 10:1	Prevents column overload; improves peak shape.
Carrier Gas	Helium @ 1.2 mL/min	Constant flow mode.
Oven Program	40°C (hold 3 min) 10°C/min 200°C	Low initial temp focuses the volatile alcohol band.
Source Temp	230 °C	Standard EI source temp.
SIM Mode	Native: m/z 42, 55, 70 d9-IS: m/z 46, 66, 79*	Verify d9 ions empirically. m/z 79 corresponds to M-18 (loss).

Data Analysis & Efficiency Calculation

To validate the method, you must decouple Extraction Efficiency (RE) from Matrix Effects (ME).

Visualizing the Logic

The following diagram illustrates the decision flow and calculation logic for the efficiency testing.



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Caption: Workflow for decoupling extraction recovery from matrix effects using Pre- and Post-spike methodologies.

Calculation Formulas

1. Absolute Extraction Efficiency (%RE): This determines how much n-Pentyl-d9 is physically pulled from the aqueous phase into the solvent.

2. Matrix Effect (%ME): This determines if the biological matrix suppresses or enhances the signal compared to a pure solvent standard.

- Negative value = Ion Suppression
- Positive value = Ion Enhancement[2]

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Recovery (<50%)	Insufficient ionic strength.	Increase NaCl to true saturation (undissolved salt visible).
High Variability (RSD >15%)	Volatile loss during transfer.	Use chilled solvents (4°C) and minimize headspace in vials.
Peak Tailing	Active sites in liner.	Replace GC inlet liner with deactivated wool; trim column.
d9-IS Signal Interference	H/D Exchange.	Ensure pH is neutral (~7). Avoid acidic conditions which promote deuterium exchange on the hydroxyl group (though chain D is stable).

References

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- FDA Guidance for Industry. Bioanalytical Method Validation M10. (2022). Focus on recovery and internal standard suitability.[3]
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